2-AG vs. Anandamide (AEA): 3-Fold Higher Potency and Full Agonist Activity at Human CB2 Receptor
At the human CB2 receptor (hCB2), 2-AG is a full agonist and is 3-fold more potent than anandamide (AEA) in stimulating GTPγS binding, a direct measure of G-protein activation. In functional assays measuring inhibition of forskolin-stimulated cAMP synthesis, 2-AG acted as a full agonist, whereas AEA was completely ineffective. Critically, AEA acts as a partial agonist at CB2 with only 34% of the maximal efficacy of 2-AG, and its co-incubation actually attenuates 2-AG's activity, demonstrating that these two endogenous ligands are not functionally interchangeable [1].
| Evidence Dimension | Agonist potency (EC50) and maximal efficacy at human CB2 receptor |
|---|---|
| Target Compound Data | 2-AG: EC50 (GTPγS) = 38.9 nM; Full agonist (100% efficacy); IC50 (cAMP) = 1.30 μM |
| Comparator Or Baseline | Anandamide (AEA): EC50 (GTPγS) = 121 nM; Partial agonist (34% efficacy); Ineffective in cAMP assay |
| Quantified Difference | 2-AG is 3-fold more potent than AEA; 2-AG is a full agonist, AEA is a weak partial agonist |
| Conditions | Human CB2 receptor expressed in Sf9 insect cell membranes (GTPγS) and CHO-hCB2 cells (cAMP) |
Why This Matters
For researchers studying CB2-mediated immunomodulation or neuroinflammation, using 2-AG is essential to achieve full receptor activation, as the alternative endocannabinoid AEA is a partial agonist with only 34% efficacy and can even antagonize 2-AG responses.
- [1] Gonsiorek W, Lunn C, Fan X, Narula S, Lundell D, Hipkin RW. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide. Molecular Pharmacology. 2000;57(5):1045-1050. View Source
